Lumiracoxib-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lumiracoxib-d6: is a deuterated form of lumiracoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. It is a non-steroidal anti-inflammatory drug (NSAID) designed to reduce inflammation and pain by selectively inhibiting the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins . The deuterated version, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of lumiracoxib.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lumiracoxib-d6 involves the incorporation of deuterium atoms into the lumiracoxib molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps typically involve:
Nitration and Reduction: The starting material, 2-chloro-6-fluoroaniline, undergoes nitration followed by reduction to form the corresponding amine.
Acylation: The amine is then acylated with 5-methyl-2-nitrobenzoic acid to form the intermediate.
Deuteration: The intermediate undergoes deuteration using deuterated reagents to replace hydrogen atoms with deuterium.
Cyclization and Purification: The final step involves cyclization to form this compound, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: Lumiracoxib-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium iodide (NaI) and copper(I) iodide (CuI) facilitate halogen substitution reactions.
Major Products:
Hydroxylated Metabolites: Formed through oxidation reactions.
Amines: Produced via reduction of nitro groups.
Substituted Derivatives: Result from halogen substitution reactions.
科学的研究の応用
Chemistry: Lumiracoxib-d6 is used in studies to understand the chemical stability and reactivity of deuterated compounds. It helps in elucidating reaction mechanisms and pathways.
Biology: In biological research, this compound is employed to investigate the metabolic fate of lumiracoxib in vivo. It aids in identifying metabolic intermediates and end products.
Medicine: The compound is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of lumiracoxib. It helps in optimizing dosing regimens and understanding drug interactions.
Industry: this compound is utilized in the development of analytical methods for drug testing and quality control. It serves as an internal standard in mass spectrometry and other analytical techniques .
作用機序
Lumiracoxib-d6 exerts its effects by selectively inhibiting the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. The molecular target of this compound is the COX-2 enzyme, and the pathway involved is the arachidonic acid cascade .
類似化合物との比較
Celecoxib: Another selective COX-2 inhibitor with a different chemical structure.
Etoricoxib: A COX-2 inhibitor with a longer half-life compared to lumiracoxib.
Valdecoxib: A COX-2 inhibitor with similar pharmacological properties but different safety profile.
Uniqueness: Lumiracoxib-d6 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Its selective inhibition of COX-2 with minimal effect on COX-1 reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .
特性
分子式 |
C15H13ClFNO2 |
---|---|
分子量 |
299.75 g/mol |
IUPAC名 |
2-[2-(2-chloro-6-fluoroanilino)-3,4,6-trideuterio-5-(trideuteriomethyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H13ClFNO2/c1-9-5-6-13(10(7-9)8-14(19)20)18-15-11(16)3-2-4-12(15)17/h2-7,18H,8H2,1H3,(H,19,20)/i1D3,5D,6D,7D |
InChIキー |
KHPKQFYUPIUARC-UASVBIJOSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])CC(=O)O)NC2=C(C=CC=C2Cl)F)[2H] |
正規SMILES |
CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。